molecular formula C20H27N7O2 B2928933 3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396863-38-9

3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2928933
CAS RN: 1396863-38-9
M. Wt: 397.483
InChI Key: QPGRZLGUHAIZTC-UHFFFAOYSA-N
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Description

3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H27N7O2 and its molecular weight is 397.483. The purity is usually 95%.
The exact mass of the compound 3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing pyrazole and pyrimidine rings, are synthesized for various scientific applications, including the development of new pharmaceuticals, agrochemicals, and materials. For instance, pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential, showcasing the versatility of these compounds in biological applications (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Biological Activity Exploration

Research on pyrazolo and pyrimidine derivatives often aims to discover and enhance their biological activities. For example, novel diazo dyes derived from pyrazolo[1,5-a]pyrimidine have been studied for their antimicrobial properties and radical scavenging activities, indicating potential therapeutic applications (Nesrin Şener et al., 2017). Similarly, cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines have shown pronounced antimicrobial properties, further highlighting the importance of these heterocycles in developing new antimicrobial agents (S. Sirakanyan et al., 2021).

Advanced Chemical Synthesis Techniques

The synthesis of heterocyclic compounds often involves advanced techniques to improve yield, selectivity, and efficiency. For example, microwave irradiative cyclocondensation has been used to prepare pyrimidine linked pyrazole heterocyclics, demonstrating the role of modern synthetic methods in facilitating complex chemical reactions (P. P. Deohate & Kalpana A. Palaspagar, 2020). Additionally, ultrasound irradiation has been employed for the resourceful synthesis of pyrazolo[1,5-a]pyrimidines, underscoring the efficiency of sonochemical methods in organic synthesis (Lilian Buriol et al., 2013).

properties

IUPAC Name

6-cyclopentyl-2-[methyl-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]amino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O2/c1-12-15(13(2)26(4)24-12)9-10-25(3)19-21-11-16-17(22-19)23-20(29)27(18(16)28)14-7-5-6-8-14/h11,14H,5-10H2,1-4H3,(H,21,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGRZLGUHAIZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCN(C)C2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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